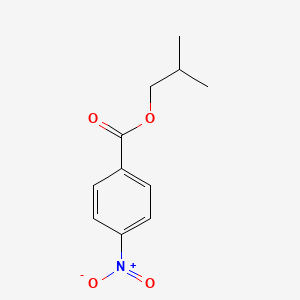
p-Nitrobenzoic acid, isobutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is an ester derived from p-nitrobenzoic acid and isobutanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isobutyl p-nitrobenzoate can be synthesized through the esterification of p-nitrobenzoic acid with isobutanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of isobutyl p-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Isobutyl p-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield p-nitrobenzoic acid and isobutanol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles, such as amines or alcohols.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
- p-Aminobenzoic acid derivatives.
Substitution: Various substituted benzoates.
Hydrolysis: p-Nitrobenzoic acid and isobutanol .Applications De Recherche Scientifique
Isobutyl p-nitrobenzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drug molecules and as a building block for active pharmaceutical ingredients.
Material Science: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of isobutyl p-nitrobenzoate primarily involves its reactivity as an ester and a nitro compound. The ester group can undergo hydrolysis, while the nitro group can participate in reduction and substitution reactions. These reactions are facilitated by the presence of specific catalysts and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with methanol.
Ethyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with ethanol.
Butyl p-nitrobenzoate: An ester of p-nitrobenzoic acid with butanol.
Uniqueness
Isobutyl p-nitrobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to other esters of p-nitrobenzoic acid. Its isobutyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
99-78-5 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-methylpropyl 4-nitrobenzoate |
InChI |
InChI=1S/C11H13NO4/c1-8(2)7-16-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8H,7H2,1-2H3 |
Clé InChI |
DCZWILGYHRWANR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


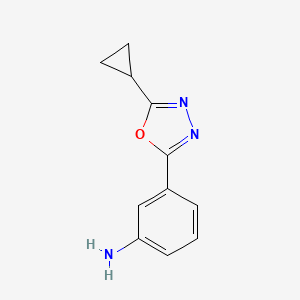
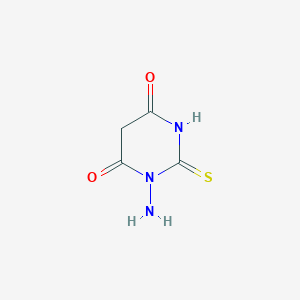
![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12124044.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12124067.png)
![8-Hydroxy-9-[4-(methylsulfanyl)phenyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B12124075.png)
![2-Oxaspiro[4.7]dodecane-1,3-dione](/img/structure/B12124079.png)

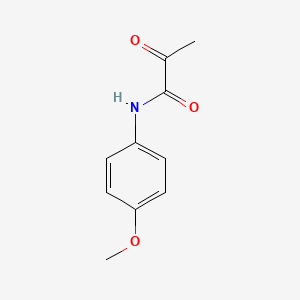
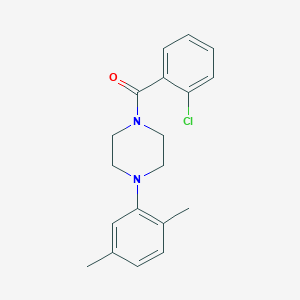
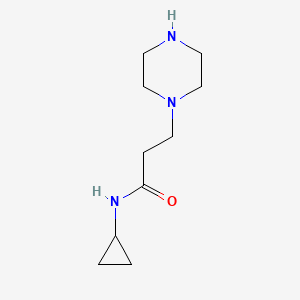
![(2E,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12124106.png)
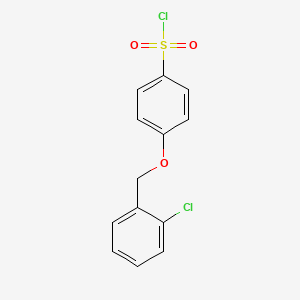
![4-chloro-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12124117.png)

